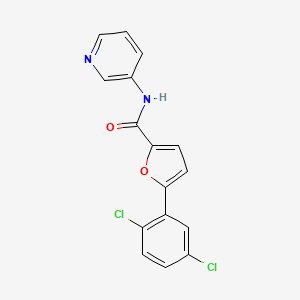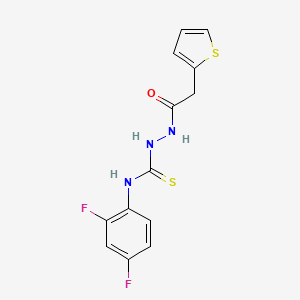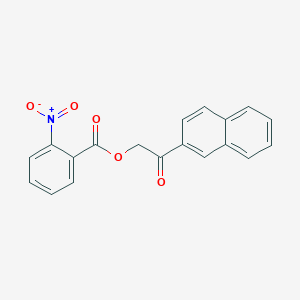
2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate, also known as NAE-8, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural compound, oleocanthal, which is found in extra-virgin olive oil. NAE-8 has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate is not fully understood. However, it is believed to exert its anti-inflammatory and neuroprotective effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects
2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate in lab experiments is its relatively low toxicity. Studies have shown that 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate is well-tolerated in animal models and does not produce significant adverse effects. However, one limitation of using 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the effectiveness of 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate in these conditions and to elucidate its mechanism of action.
Another area of interest is its potential applications in the treatment of inflammatory bowel disease (IBD). Studies have shown that 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate can reduce inflammation in animal models of colitis, suggesting that it may have therapeutic potential in IBD.
Overall, 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate is a promising compound that has shown potential in a variety of scientific research applications. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in various disease states.
Métodos De Síntesis
The synthesis of 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate involves the reaction between 2-nitrobenzoic acid and 2-(2-naphthyl)acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate.
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate has been studied extensively for its potential applications in scientific research. One area of interest is its anti-inflammatory properties. Studies have shown that 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of interest is its neuroprotective properties. 2-(2-naphthyl)-2-oxoethyl 2-nitrobenzoate has been shown to protect against oxidative stress and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c21-18(15-10-9-13-5-1-2-6-14(13)11-15)12-25-19(22)16-7-3-4-8-17(16)20(23)24/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBHJCOFOFREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
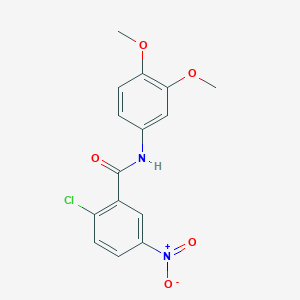
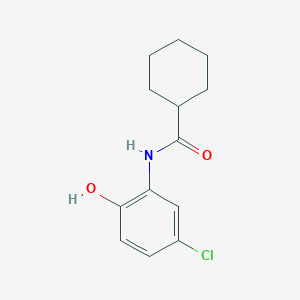

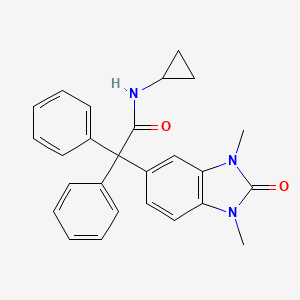

![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)

![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
